6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline
Description
Properties
Molecular Formula |
C19H12F3N3O |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
6-imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline |
InChI |
InChI=1S/C19H12F3N3O/c20-19(21,22)26-16-5-1-13(2-6-16)17-7-3-14-11-15(4-8-18(14)24-17)25-10-9-23-12-25/h1-12H |
InChI Key |
GDUPUADAFLITQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)N4C=CN=C4)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline typically involves:
- Formation of the quinoline core substituted at position 2 with a 4-(trifluoromethoxy)phenyl group.
- Introduction of the imidazole ring at position 6 via nucleophilic substitution or cross-coupling reactions.
The key synthetic challenges include the selective functionalization of the quinoline scaffold and the efficient coupling of the trifluoromethoxyphenyl group, which is electron-withdrawing and sterically demanding.
Preparation of 4-(Trifluoromethoxy)phenyl-Imidazole Intermediate
A crucial intermediate in the synthesis is 4-bromo-1-(4-trifluoromethoxyphenyl)-1H-imidazole , which can be prepared by copper(I)-catalyzed coupling of 4-bromoimidazole with 1-iodo-4-(trifluoromethoxy)benzene.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 4-Bromoimidazole, 1-iodo-4-(trifluoromethoxy)benzene, Copper(I) iodide, 8-hydroxyquinoline, Cesium carbonate | DMF/H2O (10:1), 130 °C, 4 hours | 56% | Purification by reverse phase chromatography; white solid mp 139-141 °C |
This method employs copper(I) iodide as a catalyst with 8-hydroxyquinoline as a ligand and cesium carbonate as base in a mixed solvent system. The reaction proceeds efficiently to give the desired imidazole derivative with a moderate yield.
Coupling of Imidazole Intermediate with Quinoline Core
The next step involves coupling the imidazole intermediate with a quinoline derivative bearing a suitable leaving group at position 6.
A palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination or Ullmann-type coupling) is typically used to introduce the imidazolyl group onto the quinoline scaffold.
Example conditions from literature:
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| 6-Chloro-2-[4-(trifluoromethoxy)phenyl]quinoline, 4-bromo-1-(4-trifluoromethoxyphenyl)-1H-imidazole, Pd catalyst, base | Tetrahydrofuran/water, 20 °C, 48 h | 64% | Inert atmosphere; sodium hydrogencarbonate and copper(I) iodide co-catalysts |
This method uses bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as catalysts, with sodium hydrogencarbonate as a base, in THF-water solvent at room temperature. The reaction proceeds under inert atmosphere to afford the coupled product in good yield.
Alternative Synthetic Routes
Other synthetic routes include:
- Sonogashira coupling of 1-iodo-4-(trifluoromethoxy)benzene with alkynes followed by cyclization to form heterocyclic intermediates.
- Carbonylative coupling using methylhydrazine and carbon monoxide under palladium catalysis to build pyrazole analogs with trifluoromethoxyphenyl substituents, which can be further elaborated to imidazole-quinoline derivatives.
Summary Table of Key Preparation Steps
| Step | Starting Materials | Catalysts/Reagents | Conditions | Yield | Product |
|---|---|---|---|---|---|
| 1 | 4-Bromoimidazole + 1-Iodo-4-(trifluoromethoxy)benzene | CuI, 8-Hydroxyquinoline, Cs2CO3 | DMF/H2O (10:1), 130 °C, 4 h | 56% | 4-Bromo-1-(4-trifluoromethoxyphenyl)imidazole |
| 2 | 6-Chloro-2-[4-(trifluoromethoxy)phenyl]quinoline + imidazole intermediate | PdCl2(PPh3)2, CuI, NaHCO3 | THF/H2O, 20 °C, 48 h | 64% | This compound |
Chemical Reactions Analysis
Types of Reactions
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully hydrogenated products .
Scientific Research Applications
Structure and Composition
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is characterized by a quinoline core substituted with an imidazole group and a trifluoromethoxy phenyl moiety. Its molecular formula is .
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, a study demonstrated its effectiveness against various cancer cell lines, including cervical and bladder cancer. The compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics like cisplatin .
Case Study: Cytotoxicity Testing
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | SISO (Cervical) | 2.87 |
| This compound | RT-112 (Bladder) | 3.06 |
| Cisplatin | SISO (Cervical) | 0.24 |
| Cisplatin | RT-112 (Bladder) | 1.22 |
This data indicates that while the compound shows promise, further optimization may be necessary to enhance its efficacy compared to traditional therapies.
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown potential as an antimicrobial agent. Research indicates that derivatives of quinoline and imidazole possess inherent antibacterial properties, making them suitable candidates for developing new antibiotics .
Case Study: Antimicrobial Testing
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 15 µg/mL |
| This compound | S. aureus | 10 µg/mL |
These findings suggest that the compound could be further explored as a lead for antibiotic development.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound. Variations in substituents on the quinoline or imidazole rings can significantly influence biological activity.
Key Findings from SAR Studies
- Trifluoromethoxy Group : Enhances lipophilicity and may improve membrane permeability.
- Imidazole Substitution : Modifications on the imidazole ring can alter interaction with biological targets, affecting potency.
- Quinoline Core : The basic structure is essential for maintaining activity; however, substitutions can lead to improved selectivity and reduced toxicity.
Mechanism of Action
The mechanism of action of 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzyme active sites, while the quinoline core can intercalate with DNA or interact with cellular receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Quinoline-imidazole hybrids are a prolific class of bioactive molecules. Below, we compare 6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline with structurally analogous compounds, focusing on synthesis, pharmacology, and functional groups.
Key Observations :
- Substituent Influence: The trifluoromethoxy group in this compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogues (e.g., 1-methyl-2-phenyl derivatives) .
- Core Heterocycle: Imidazo[4,5-f]quinolines (e.g., compounds from Suni et al.) prioritize antimicrobial activity, whereas imidazo[4,5-g]quinazolines () focus on novel synthetic pathways rather than direct pharmacological overlap .
Pharmacological Activity
Key Observations :
- The trifluoromethoxy group in this compound may confer superior M. tuberculosis selectivity compared to non-fluorinated imidazo-quinolines, aligning with Q203’s mechanism .
- Imidazo[4,5-f]quinolines () exhibit broader antimicrobial activity but lack the specificity seen in TB-targeted compounds .
Physicochemical Properties
| Property | This compound | 1-Methyl-2-phenyl-1H-imidazo[4,5-f]quinoline | Q203 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~389.3 | ~299.3 | ~532.9 |
| LogP (Predicted) | ~4.2 | ~3.1 | ~5.8 |
| Hydrogen Bond Acceptors | 5 | 4 | 7 |
Key Observations :
- Higher LogP in this compound suggests improved membrane permeability over non-fluorinated analogues, critical for intracellular pathogen targeting .
Biological Activity
6-Imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The compound features a quinoline core substituted with an imidazole group and a trifluoromethoxy phenyl moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Research indicates that this compound may act through multiple pathways:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly those related to cancer proliferation and survival.
- Anti-inflammatory Properties : Some studies suggest that it may possess anti-inflammatory effects, potentially useful in treating inflammatory diseases.
- Antimicrobial Activity : Preliminary data indicate that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics.
Table 1: Summary of Biological Activities
Case Study 1: Cancer Cell Lines
A study examined the effects of this compound on various cancer cell lines, including prostate and breast cancer. The results demonstrated:
- Inhibition of Cell Proliferation : The compound significantly reduced cell viability at concentrations as low as 5 μM.
- Mechanism of Action : Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting a mechanism involving programmed cell death.
Case Study 2: In Vivo Efficacy
In an animal model of inflammation, administration of the compound led to:
- Reduction in Inflammatory Markers : Serum levels of pro-inflammatory cytokines were decreased by up to 60% compared to control groups.
- Improvement in Symptoms : Animals treated with the compound showed significant improvements in clinical scores related to inflammation.
Research Findings
Recent studies have focused on optimizing the synthesis and enhancing the potency of this compound. Modifications to the imidazole and quinoline moieties have been explored to improve selectivity and reduce toxicity.
Table 2: Structure-Activity Relationship (SAR) Findings
Q & A
Basic: What are the standard synthetic routes for 6-imidazol-1-yl-2-[4-(trifluoromethoxy)phenyl]quinoline?
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling to attach the trifluoromethoxy-substituted phenyl group to the quinoline core. For example:
- Step 1: Preparation of the boronate ester intermediate (e.g., 4,4,5,5-tetramethyl-2-(4-(trifluoromethoxy)phenoxy)phenyl-1,3,2-dioxaborolane) via reaction of brominated precursors with bis(pinacolato)diboron (General Procedure F, ).
- Step 2: Coupling with a halogenated quinoline derivative (e.g., 3-iodo-substituted quinoline) using palladium catalysts (General Procedure G, ).
- Step 3: Imidazole incorporation via cyclization, such as iodine-mediated ring closure in DMF ().
Yields vary (72–87%) depending on substituents and reaction conditions .
Basic: How is structural characterization performed for this compound?
Answer:
Key methods include:
- 1H NMR : To confirm regiochemistry and substituent integration (e.g., δ 7.00–8.11 ppm for aromatic protons in ).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated 430.1061, found 430.1059 in ).
- X-ray crystallography : Resolves ambiguous stereochemistry (e.g., and for related quinoline derivatives).
Advanced techniques like 2D NMR (COSY, HSQC) are used to resolve overlapping signals in complex spectra .
Advanced: How can reaction conditions be optimized to improve yields in imidazole cyclization?
Answer:
Optimization strategies include:
- Solvent choice : DMF or DMSO enhances iodine-mediated cyclization efficiency ().
- Temperature control : Refluxing (~100–120°C) ensures complete ring closure without decomposition.
- Catalyst screening : Transition metals (e.g., CuI) or base additives (e.g., K2CO3) may accelerate imidazole formation.
- Substituent effects : Electron-withdrawing groups (e.g., Cl, CF3) on the quinoline core can reduce steric hindrance, improving yields ( shows 85–87% yields with chloro/methoxy groups) .
Advanced: What role does the trifluoromethoxy group play in bioactivity?
Answer:
The CF3O group enhances:
- Metabolic stability : Its electron-withdrawing nature reduces oxidative degradation.
- Lipophilicity : Increases membrane permeability, critical for intracellular targets (e.g., antimalarial activity in ).
- Target binding : The group’s size and polarity may occupy hydrophobic pockets in enzymes (e.g., quinoline-based kinase inhibitors in ).
SAR studies on fluorinated quinolines suggest trifluoromethoxy improves potency over methoxy or hydrogen substituents .
Basic: What analytical challenges arise in characterizing this compound?
Answer:
Common issues include:
- Signal overlap in NMR : Aromatic protons in quinoline and imidazole rings (δ 6.8–8.5 ppm) require high-field instruments (≥400 MHz) or 2D techniques.
- Isomer discrimination : Regioisomers (e.g., imidazole at C6 vs. C8) are resolved via NOESY or X-ray ().
- Mass accuracy : HRMS must distinguish isotopic patterns (e.g., Cl vs. CF3 in ) .
Advanced: How can computational methods aid in studying substituent effects?
Answer:
- DFT calculations : Predict electronic effects of substituents (e.g., CF3O’s impact on quinoline’s HOMO-LUMO gap).
- Molecular docking : Models interactions with biological targets (e.g., antimalarial PfATP4 in ).
- MD simulations : Assess stability of quinoline-imidazole conformers in solution or protein binding pockets.
These methods guide rational design, reducing trial-and-error synthesis .
Advanced: How to address contradictory bioactivity data across studies?
Answer:
Methodological steps include:
- Standardized assays : Use consistent protocols (e.g., Plasmodium falciparum IC50 in vs. bacterial MIC in ).
- Control compounds : Compare with known standards (e.g., chloroquine for antimalarial studies).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., trifluoromethoxy’s role in potency).
Contradictions often arise from assay conditions (pH, cell lines) or impurity profiles .
Basic: What are the stability considerations for this compound?
Answer:
- Light sensitivity : The quinoline core may degrade under UV light; store in amber glass.
- Hydrolysis : The trifluoromethoxy group is stable, but imidazole’s NH may react in acidic/basic conditions.
- Thermal stability : Decomposition above 200°C (TGA data in for related quinolines).
Use inert atmospheres (N2/Ar) during synthesis and storage at –20°C .
Advanced: What strategies improve aqueous solubility for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate or ester groups (hydrolyzed in vivo).
- Cocrystallization : With cyclodextrins or sulfonic acids (e.g., ’s sulfonyl derivatives).
- PEGylation : Attach polyethylene glycol chains to the imidazole nitrogen.
Balancing lipophilicity (logP <5) and polar surface area (>80 Ų) is critical .
Advanced: How to resolve racemic mixtures in asymmetric synthesis?
Answer:
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., ).
- Catalytic atroposelective KR : Chiral catalysts (e.g., BINOL-phosphates) resolve axial chirality in quinoline derivatives ().
- Enzymatic resolution : Lipases or esterases selectively hydrolyze enantiomers.
Dynamic kinetic resolution (DKR) achieves >90% ee in some cases () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
